molecular formula C10H12ClNO2 B1333486 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride CAS No. 92932-74-6

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride

Cat. No.: B1333486
CAS No.: 92932-74-6
M. Wt: 213.66 g/mol
InChI Key: PMPYPSNDPNMYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by a tetrahydroisoquinoline core structure with a carboxylic acid group at the first position and is typically found in its hydrochloride salt form. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride (THIQ) is a part of a large group of natural products known as isoquinoline alkaloids . THIQ and its derivatives have been identified as ‘privileged scaffolds’ for the design and synthesis of novel biologically active derivatives . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It is known that thiq and its derivatives interact with various biological targets, leading to a broad spectrum of biological activities . For instance, THIQ derivatives have been synthesized and evaluated as potent inhibitors of the influenza virus polymerase acidic (PA) endonuclease domain .

Biochemical Pathways

THIQ and its derivatives are known to affect various biochemical pathways. For example, THIQ derivatives have been shown to inhibit the influenza virus polymerase acidic (PA) endonuclease domain, which plays a crucial role in the replication of the influenza virus .

Pharmacokinetics

It is known that the conformational features of thiq make it a useful component in therapeutic peptide design, often resulting in increased bioavailability, selectivity, and potency .

Result of Action

The result of THIQ’s action can vary depending on the specific derivative and its target. For instance, certain THIQ derivatives have been shown to inhibit the influenza virus polymerase acidic (PA) endonuclease domain, potentially leading to a decrease in viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring system. The carboxylic acid group can be introduced through subsequent functionalization steps.

Another method involves the reduction of isoquinoline-1-carboxylic acid using hydrogenation techniques. This process typically employs a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the isoquinoline ring to the tetrahydroisoquinoline structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives. Catalytic hydrogenation using Pd/C is a typical method.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives. Reagents such as thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to an acid chloride, which can then react with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Thionyl chloride (SOCl₂), alcohols, amines

Major Products

    Oxidation: Isoquinoline derivatives

    Reduction: Fully saturated isoquinoline derivatives

    Substitution: Esters, amides, and other functionalized derivatives

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a scaffold for drug development targeting neurological and cardiovascular diseases.

    Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals, where its unique structure aids in the development of novel compounds with desired biological activities.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride can be compared with other tetrahydroisoquinoline derivatives such as:

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: This compound has a carboxylic acid group at the third position and is used in the synthesis of peptide-based drugs.

    1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid: This derivative has the carboxylic acid group at the fourth position and is studied for its potential neuroprotective effects.

The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and chemical reactivity. Its position-specific functionalization allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPYPSNDPNMYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974687
Record name 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5926-71-6
Record name 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride
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1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride
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1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride

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